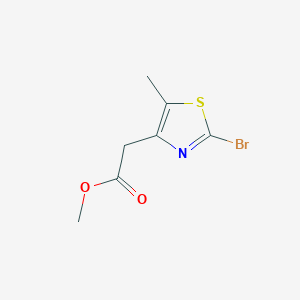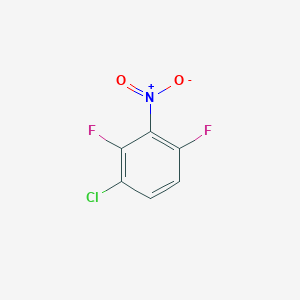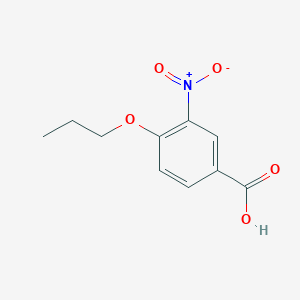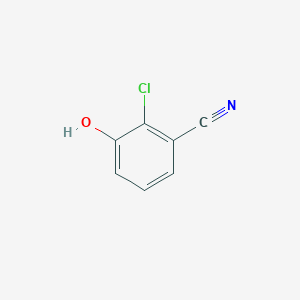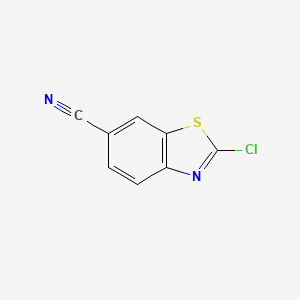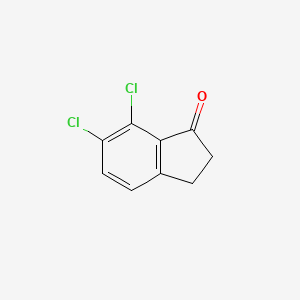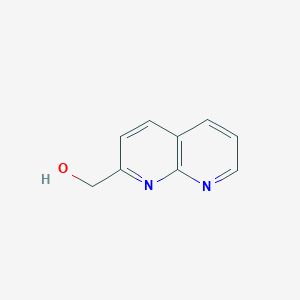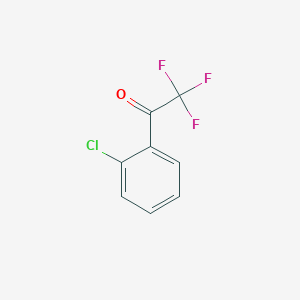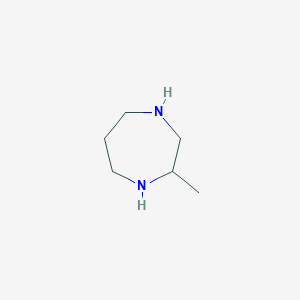
5-Cloro-1-benzotiofeno-2-carbaldehído
Descripción general
Descripción
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound . It is used for research and development purposes .
Synthesis Analysis
Thiophene-based analogs, such as 5-Chloro-1-benzothiophene-2-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-1-benzothiophene-2-carbaldehyde were not found, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-benzothiophene-2-carbaldehyde are not fully detailed in the search results. The molecular weight is 196.66 .Aplicaciones Científicas De Investigación
Desarrollo de agentes antimicrobianos
Los derivados de benzotiofeno se han estudiado por su potencial como agentes antimicrobianos. Los análogos estructurales del 5-Cloro-1-benzotiofeno-2-carbaldehído han mostrado resultados prometedores contra varios microorganismos. Por ejemplo, algunos derivados han mostrado alta actividad antibacteriana contra Staphylococcus aureus, una causa común de infecciones de la piel y enfermedades respiratorias .
Propiedades antioxidantes
La investigación indica que ciertos compuestos de benzotiofeno exhiben capacidades antioxidantes significativas. Estas propiedades son cruciales en el desarrollo de medicamentos que pueden proteger al cuerpo del estrés oxidativo, que está implicado en numerosas enfermedades, incluido el cáncer y las enfermedades cardíacas. Algunos derivados han mostrado capacidades antioxidantes que superan las de trolox, un compuesto de referencia utilizado en la investigación antioxidante .
Terapéutica contra el cáncer
Los derivados de benzotiofeno se están explorando por sus propiedades anticancerígenas. La capacidad de inhibir la proliferación celular e inducir la apoptosis en las células cancerosas hace que estos compuestos sean valiosos en la búsqueda de nuevos tratamientos contra el cáncer. El marco estructural de los benzotiofenos proporciona una base para sintetizar nuevos compuestos con posibles actividades anticancerígenas .
Aplicaciones de semiconductores orgánicos
Los derivados de tiofeno desempeñan un papel importante en el campo de la electrónica orgánica. Se utilizan en el desarrollo de semiconductores orgánicos, que son esenciales para los transistores de efecto de campo orgánicos (OFET) y los diodos emisores de luz orgánicos (OLED). Las propiedades electrónicas de estos compuestos los hacen adecuados para su uso en varios dispositivos electrónicos .
Diseño de fármacos antiinflamatorios
Las propiedades antiinflamatorias de los derivados de tiofeno los convierten en candidatos para el desarrollo de fármacos antiinflamatorios no esteroideos (AINE). Estos compuestos pueden diseñarse para dirigirse a vías inflamatorias específicas, lo que podría conducir a tratamientos con menos efectos secundarios que los AINE actuales .
Aplicaciones anestésicas y analgésicas
Algunos derivados de benzotiofeno se investigan por su posible uso como anestésicos y analgésicos. Su capacidad para bloquear los canales de sodio dependientes de voltaje puede aprovecharse para desarrollar nuevos medicamentos para aliviar el dolor, particularmente para procedimientos dentales y otras aplicaciones médicas donde se requiere anestesia localizada .
Safety and Hazards
Direcciones Futuras
Thiophene-based analogs, including 5-Chloro-1-benzothiophene-2-carbaldehyde, continue to attract scientific interest due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Relevant Papers The most relevant paper retrieved is “Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature” published in Molecular Diversity . This paper provides a comprehensive review of the synthesis of thiophene derivatives and their potential as biologically active compounds.
Mecanismo De Acción
Target of action
Benzofuran and indole derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are important types of molecules and natural products and play a main role in cell biology .
Mode of action
Benzofuran and indole derivatives often interact with cellular targets to exert their effects .
Biochemical pathways
Benzofuran and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of action
Benzofuran and indole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Propiedades
IUPAC Name |
5-chloro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594127 | |
| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28540-51-4 | |
| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

